3-(1H-imidazol-1-yl)phenol
Overview
Description
3-(1H-imidazol-1-yl)phenol: is a chemical compound that features an imidazole ring attached to a phenol group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 3-(1h-imidazol-1-yl)phenol, have been found to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been found to exhibit excellent selectivity activity against certain parasites versus host cells . This suggests that this compound may interact with its targets in a way that selectively inhibits the growth of certain organisms.
Biochemical Pathways
Imidazole is a key component of several important biological molecules such as histidine, purine, and histamine . Therefore, it’s plausible that this compound could potentially influence the biochemical pathways involving these molecules.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Certain imidazole derivatives have been found to exhibit significant selectivity towards parasites versus host cells , suggesting that this compound may have similar effects.
Action Environment
Given that imidazole is highly soluble in water and other polar solvents , it’s plausible that the compound’s action could be influenced by the polarity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing 3-(1H-imidazol-1-yl)phenol involves the condensation of imidazole with phenol under acidic or basic conditions. This reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the imidazole-phenol bond.
Cyclization Reaction: Another method involves the cyclization of a precursor compound containing both imidazole and phenol moieties. This reaction can be carried out under high-temperature conditions, often in the presence of a dehydrating agent to promote cyclization.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(1H-imidazol-1-yl)phenol can undergo oxidation reactions, where the phenol group is oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can also undergo reduction reactions, particularly at the imidazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at both the imidazole and phenol moieties. For example, halogenation of the phenol group can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents (bromine, chlorine), electrophilic or nucleophilic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
Chemistry: 3-(1H-imidazol-1-yl)phenol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring can interact with metal ions in enzyme active sites, making it a valuable tool for studying enzyme mechanisms and developing new pharmaceuticals.
Medicine: The compound’s potential medicinal applications include its use as an antifungal and antibacterial agent. Its ability to disrupt microbial cell walls and inhibit enzyme activity makes it a promising candidate for drug development.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of polymers and resins. Its chemical stability and reactivity make it suitable for use in coatings, adhesives, and other materials.
Comparison with Similar Compounds
2-(1H-imidazol-1-yl)phenol: Similar structure but with the imidazole ring attached at the ortho position relative to the phenol group.
4-(1H-imidazol-1-yl)phenol: Similar structure but with the imidazole ring attached at the para position relative to the phenol group.
1H-imidazole-4-carboxylic acid: Contains an imidazole ring with a carboxylic acid group, offering different reactivity and applications.
Uniqueness: 3-(1H-imidazol-1-yl)phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The meta position of the imidazole ring relative to the phenol group allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-imidazol-1-ylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-3-1-2-8(6-9)11-5-4-10-7-11/h1-7,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECRMARRTSMUAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311261 | |
Record name | 3-(1H-Imidazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10041-03-9 | |
Record name | 3-(1H-Imidazol-1-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10041-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1H-Imidazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-imidazol-1-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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